molecular formula C8H10N2O6S2 B1379623 N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide CAS No. 32763-32-9

N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide

Cat. No.: B1379623
CAS No.: 32763-32-9
M. Wt: 294.3 g/mol
InChI Key: WSVJGEFPSYRVKT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide is C8H10N2O6S2 . Its average mass is 294.305 Da, and its mono-isotopic mass is 293.998016 Da .

Scientific Research Applications

Structural Chemistry and Spectroscopic Studies

  • The structure of N-(4-Nitrophenyl)methanesulfonamide closely resembles those of other methanesulfonamide derivatives, with the amide hydrogen atom available to a receptor molecule during biological activity, as highlighted in a study that provided insights into the molecular geometry and potential interaction with biological targets (B. Gowda, S. Foro, & H. Fuess, 2007).
  • Another study discussed the fragmentation patterns of N-(2-Nitrophenyl)-methanesulfonamide upon electron ionization, noting the rearrangement reactions that lead to the loss of a carbonyl compound, which could have implications for understanding the compound's reactivity and potential applications in analytical chemistry (W. Danikiewicz, 1997).
  • Spectroscopic studies on complexes involving 4-nitrophenyl derivatives of methanesulfonamide have shown the formation of ion pairs in crystal structures, which are well-reflected in their FT-IR spectrum. These findings are crucial for understanding the molecular interactions and stability of these compounds in various solvents (I. Binkowska et al., 2001).

Potential Biological Activities

  • The structure of certain N-methyl-N-(nitrophenyl)methanesulfonamides has been characterized to understand their inactivity towards specific biological targets, such as cyclooxygenase-2. This research helps in elucidating the structure-activity relationship of these compounds, which is essential for drug design and discovery (C. Michaux et al., 2001).

Synthesis and Chemical Reactivity

  • Research on the development of sufficiently chemoselective N-acylation reagents, including N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, has shown these compounds to serve as N-acylation reagents with good chemoselectivity. This study is significant for the synthesis of various organic compounds, demonstrating the versatility of methanesulfonamide derivatives in organic synthesis (K. Kondo et al., 2000).

Properties

IUPAC Name

N-methylsulfonyl-N-(3-nitrophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O6S2/c1-17(13,14)10(18(2,15)16)8-5-3-4-7(6-8)9(11)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVJGEFPSYRVKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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